molecular formula C21H19FN6O3 B2491814 7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 377060-40-7

7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

カタログ番号: B2491814
CAS番号: 377060-40-7
分子量: 422.42
InChIキー: WKHTTYLHGQCDSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H19FN6O3 and its molecular weight is 422.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a modified purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H19FN4O2
  • Molecular Weight : 358.38 g/mol
  • Key Functional Groups :
    • Purine core
    • Fluorobenzyl moiety
    • Hydrazine derivative

This structure is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of purine derivatives. Specifically, compounds with similar structures have shown promising activity against Mycobacterium tuberculosis (Mtb). The mechanism typically involves inhibition of essential enzymes like DprE1, which is crucial for cell wall biosynthesis in mycobacteria .

In vitro assays demonstrated that modifications at the 2 and 6 positions of the purine core can enhance antimycobacterial activity. For instance, related compounds exhibited minimal inhibitory concentrations (MIC) as low as 1 μM against drug-resistant strains .

Anticancer Activity

The compound's anticancer properties are also noteworthy. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. The hydrazine component is particularly relevant as hydrazines have been associated with anticancer effects due to their ability to form reactive oxygen species (ROS) within cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorobenzyl Substitution : The presence of the fluorobenzyl group enhances lipophilicity, potentially improving cell membrane penetration.
  • Hydrazinyl Group : This moiety can interact with biological nucleophiles, leading to increased reactivity and potential therapeutic effects.
  • Dimethylation : The dimethyl groups at positions 1 and 3 may stabilize the purine ring system, contributing to overall potency.
ModificationEffect on Activity
Fluorobenzyl substitutionIncreased lipophilicity and bioavailability
Hydrazinyl groupEnhanced reactivity with nucleophiles
DimethylationImproved stability of purine structure

Case Studies

  • Antitubercular Activity : A study focused on a series of purine derivatives demonstrated that compounds structurally similar to our target compound showed significant antitubercular activity with low toxicity to mammalian cells. Specifically, derivatives exhibited selectivity indices indicating favorable therapeutic windows .
  • Cytotoxicity in Cancer Cells : In another study, derivatives were tested against various cancer cell lines (e.g., HepG2). Results indicated that certain modifications led to increased cytotoxic effects while maintaining low toxicity towards normal cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Inhibition of DprE1 leads to disruption in mycobacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis via ROS generation and mitochondrial dysfunction.
  • Targeting Specific Pathways : The unique structural features allow for selective targeting of cellular pathways involved in proliferation and survival.

特性

CAS番号

377060-40-7

分子式

C21H19FN6O3

分子量

422.42

IUPAC名

7-[(4-fluorophenyl)methyl]-8-[2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19FN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-14-3-7-15(22)8-4-14)20(24-18)25-23-11-13-5-9-16(29)10-6-13/h3-11,29H,12H2,1-2H3,(H,24,25)

InChIキー

WKHTTYLHGQCDSX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)F

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。